

# A Technical Guide to $\delta$ -Caesalpin: A Novel Cassane Diterpenoid

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## Compound of Interest

Compound Name: *delta-Caesalpin*

Cat. No.: B1150895

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Disclaimer: The specific compound "**delta-Caesalpin**" was not identifiable in a comprehensive review of scientific literature. This document instead focuses on a representative and well-characterized cassane diterpenoid, Phanginin JA, isolated from *Caesalpinia sappan*, to provide an in-depth technical guide on a novel compound of this class for researchers, scientists, and drug development professionals.

## Introduction to Cassane Diterpenoids from *Caesalpinia*

The genus *Caesalpinia* is a rich source of various bioactive compounds, with cassane and norcassane diterpenes being among the most significant.[1] These compounds have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The cassane diterpenoids are characterized by a unique molecular skeleton derived from the fusion of three cyclohexane rings and a furan or butenolide ring.[3][4] This structural complexity contributes to their wide range of pharmacological properties.

This guide will provide a detailed overview of Phanginin JA, a recently identified cassane diterpenoid with promising cytotoxic activity against cancer cell lines. We will delve into its quantitative biological data, the experimental protocols used for its characterization, and visualize the key pathways and workflows involved in its study.

## Biological Activity of Phanginin JA

Phanginin JA has demonstrated significant antiproliferative activities against human non-small cell lung cancer (A549) cells.[5] Further studies on related cassane diterpenoids from *Caesalpinia sappan* have also shown cytotoxic effects against a panel of human cancer cell lines, including ovarian cancer (A2780 and HEY), gastric cancer (AGS), and breast cancer (MCF-7).[6][7]

## Quantitative Cytotoxicity Data

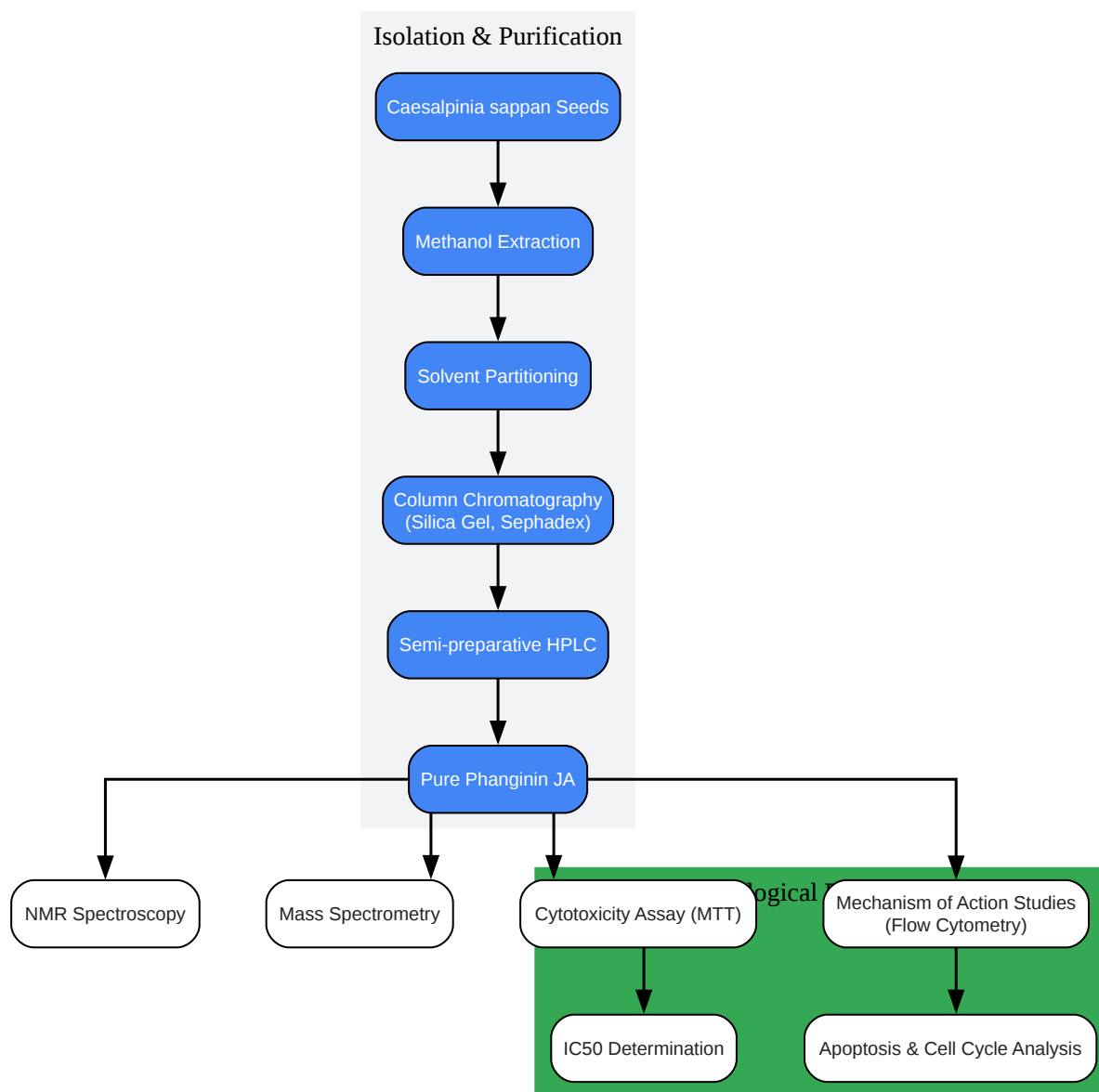
The cytotoxic efficacy of Phanginin JA and other related cassane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>) values. The following table summarizes the reported IC<sub>50</sub> values for representative cassane diterpenoids from *Caesalpinia sappan*.

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
Phanginin JA	A549 (Non-small cell lung cancer)	16.79 ± 0.83	[5]
Phanginin R	A2780 (Ovarian cancer)	9.9 ± 1.6	[6]
HEY (Ovarian cancer)	12.2 ± 6.5	[6]	
AGS (Gastric cancer)	5.3 ± 1.9	[6]	
A549 (Non-small cell lung cancer)	12.3 ± 3.1	[6]	
Phanginin I	KB (Oral cancer)	12.8	[6]
Caesalsappanin Q	HCT116 (Colon cancer)	46.1 ± 5.4 (% inhibition at 20 μM)	[7]
MCF-7 (Breast cancer)	28.8 ± 0.5 (% inhibition at 20 μM)	[7]	

## Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Preliminary mechanistic studies suggest that the cytotoxic effects of Phanginin JA are mediated through the induction of apoptosis and cell cycle arrest.<sup>[5]</sup> Flow cytometry analysis of A549 cells treated with Phanginin JA revealed an arrest of the cell cycle in the G0/G1 phase.<sup>[5]</sup> This disruption of the normal cell cycle progression can ultimately lead to programmed cell death, or apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer agents. While the precise signaling pathway activated by Phanginin JA has yet to be fully elucidated, it likely involves the modulation of key regulatory proteins in the apoptotic cascade.



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